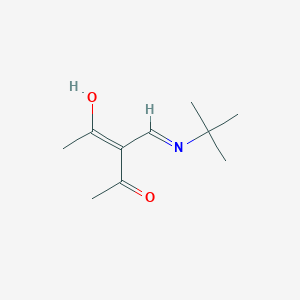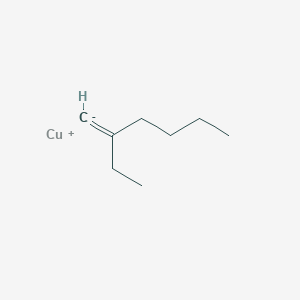
copper(1+);3-methanidylideneheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(1+);3-methanidylideneheptane is a compound that features a copper ion in the +1 oxidation state coordinated to a 3-methanidylideneheptane ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);3-methanidylideneheptane typically involves the reaction of a copper(I) salt, such as copper(I) chloride, with 3-methanidylideneheptane under an inert atmosphere to prevent oxidation. The reaction is often carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the copper(I) complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Copper(1+);3-methanidylideneheptane undergoes various chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Reduction: The compound can participate in reduction reactions, where the copper(I) center is reduced to metallic copper.
Substitution: Ligand exchange reactions can occur, where the 3-methanidylideneheptane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents or other ligands like phosphines or amines.
Major Products Formed
Oxidation: Copper(II) complexes or oxides.
Reduction: Metallic copper or copper(0) nanoparticles.
Substitution: New copper(I) complexes with different ligands.
科学的研究の応用
Copper(1+);3-methanidylideneheptane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in cycloaddition reactions and cross-coupling reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
作用機序
The mechanism by which copper(1+);3-methanidylideneheptane exerts its effects involves the coordination of the copper(I) center to various substrates, facilitating electron transfer and catalytic processes. The copper(I) ion can interact with molecular targets such as enzymes, proteins, and nucleic acids, influencing their activity and function.
類似化合物との比較
Similar Compounds
Copper(II) complexes: These compounds have copper in the +2 oxidation state and exhibit different reactivity and stability compared to copper(I) complexes.
Silver(I) complexes: Similar to copper(I) complexes but with silver as the central metal ion, often used in antimicrobial applications.
Gold(I) complexes: Gold(I) complexes share some similarities with copper(I) complexes but have distinct electronic properties and applications in catalysis and medicine.
Uniqueness
Copper(1+);3-methanidylideneheptane is unique due to its specific ligand coordination and the properties imparted by the 3-methanidylideneheptane ligand. This uniqueness makes it valuable for specialized applications in catalysis and materials science, where its specific reactivity and stability are advantageous.
特性
CAS番号 |
54248-47-4 |
|---|---|
分子式 |
C8H15Cu |
分子量 |
174.75 g/mol |
IUPAC名 |
copper(1+);3-methanidylideneheptane |
InChI |
InChI=1S/C8H15.Cu/c1-4-6-7-8(3)5-2;/h3H,4-7H2,1-2H3;/q-1;+1 |
InChIキー |
UDAFEPDSEILTSB-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=[CH-])CC.[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


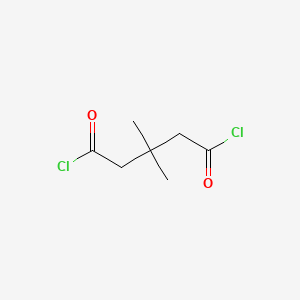
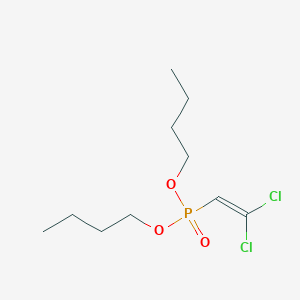
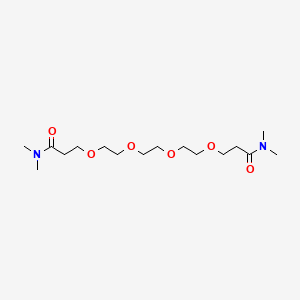
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
silane](/img/structure/B14634006.png)
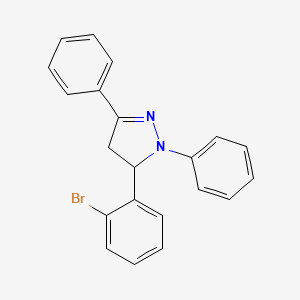

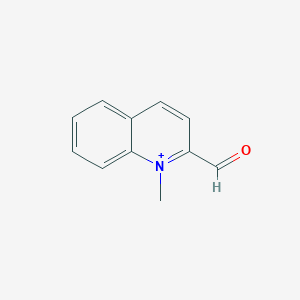
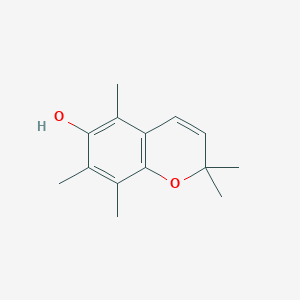
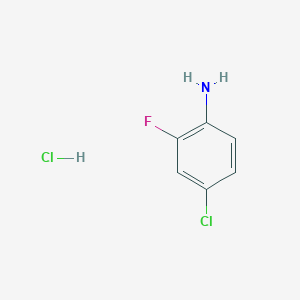
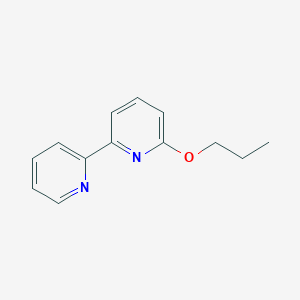
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
